2-(Phenylamino)isonicotinonitrile
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Overview
Description
2-(Phenylamino)isonicotinonitrile is an organic compound with the molecular formula C12H9N3 It is a derivative of isonicotinonitrile, where a phenylamino group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with aniline. The reaction is carried out using palladium diacetate as a catalyst, caesium carbonate as a base, and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) as a ligand in 1,4-dioxane solvent. The reaction mixture is heated to 80°C for 4 hours in a sealed tube under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The phenylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions, where it reacts with aryl halides to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Palladium diacetate: Used as a catalyst in coupling reactions.
Caesium carbonate: Acts as a base.
BINAP: Serves as a ligand to stabilize the palladium catalyst.
1,4-Dioxane: Used as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce various substituted derivatives of this compound .
Scientific Research Applications
2-(Phenylamino)isonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)isonicotinonitrile involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylamino Nicotinic Acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
2-(Phenylamino)isonicotinonitrile is unique due to the presence of both the phenylamino and nitrile groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-anilinopyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIQYMSTGUYXIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640812 |
Source
|
Record name | 2-Anilinopyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-05-9 |
Source
|
Record name | 2-Anilinopyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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